molecular formula C9H5ClIN B1601693 4-Chloro-8-iodoquinoline CAS No. 49713-55-5

4-Chloro-8-iodoquinoline

Cat. No. B1601693
CAS RN: 49713-55-5
M. Wt: 289.5 g/mol
InChI Key: JMDRQEKDXIQUBD-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinoline is a chemical compound . It has a molecular formula of C9H5ClIN .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-iodoquinoline consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass is 289.500 Da and the monoisotopic mass is 288.915497 Da .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo various chemical reactions . For instance, isatin reacting with α-methylene carbonyl compound in the presence of a base in ethanol provides substituted quinoline derivative .


Physical And Chemical Properties Analysis

4-Chloro-8-iodoquinoline is a solid at room temperature . It has a molecular weight of 289.500 Da .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Iodoquinoline derivatives, including 4-Chloro-8-iodoquinoline, have been found to exhibit antimicrobial activity . They have been tested against S. epidermidis, K. pneumonie and C. parapsilosis .
  • Methods of Application : The compounds were synthesized using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid and 22 phenyl-substituted aldehydes .
  • Results : The study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents .

Synthesis of Novel 7-Chloro-4-aminoquinoline Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 7-Chloro-4-aminoquinoline derivatives, which are structurally similar to 4-Chloro-8-iodoquinoline, have been synthesized for their potential antimicrobial activity .
  • Methods of Application : The derivatives were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

Industrial and Synthetic Organic Chemistry

  • Scientific Field : Industrial and Synthetic Organic Chemistry
  • Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
  • Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Medicinal Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .
  • Methods of Application : Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
  • Results : The specific results or outcomes obtained from these medicinal applications are not mentioned in the source .

Synthesis of Bioactive Chalcone Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline derivatives are used in the synthesis of bioactive chalcone derivatives . These compounds have been found to have various pharmacological activities .
  • Methods of Application : The synthesis involves the reaction of quinoline derivatives with various aldehydes to form the chalcone derivatives .
  • Results : The specific results or outcomes obtained from these medicinal applications are not mentioned in the source .

Industrial Applications

  • Scientific Field : Industrial Chemistry
  • Application Summary : Quinoline and its derivatives, including 4-Chloro-8-iodoquinoline, are used in various industrial applications . They are used as intermediates in the synthesis of other compounds and have applications in dye manufacturing .
  • Methods of Application : The specific methods of application in industrial settings are not mentioned in the source .
  • Results : The specific results or outcomes obtained from these industrial applications are not mentioned in the source .

properties

IUPAC Name

4-chloro-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRQEKDXIQUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496605
Record name 4-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-iodoquinoline

CAS RN

49713-55-5
Record name 4-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-Iodo-1H-quinolin-4-one (3.36 g, 8.72 mmol) was suspended in POCl3 (8 mL, 87.2 mmol) and catalytic anhydrous DMF (6.72 μL) was added. The mixture was refluxed for 1 h. The hot crude was poured over ice and the mixture stirred until ice was completely melted. Solid was filtered off, thoroughly washed with water and kept in the vacuum oven overnight to afford 4-chloro-8-iodo-quinoline as a grayish solid (2.47 g, 98%). 1H NMR (DMSO-d6, 400 MHz) δ 7.45 (t, 1H), 7.81 (d, 1H), 8.19 (dd, 1H), 8.45 (dd, 1H), 8.87 (d, 1H). Exact mass calculated for C9H5ClIN 288.92, found 289.9 (MH+).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.72 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Mphahlele, MM Maluleka, ST Lerooibaaki… - Journal of Molecular …, 2020 - Elsevier
… The salt was filtered off and the solvent was evaporated under reduced pressure to afford 6‑bromo-4‑chloro‑8-iodoquinoline-3-carbaldehyde as an off-white solid (3.91 g, 85%), mp 189–…
Number of citations: 6 www.sciencedirect.com
D Ding, H Jiang, X Ma, JJ Nash… - The Journal of Organic …, 2020 - ACS Publications
… 4-Chloro-8-iodoquinoline (100 mg, 0.36 mmol) was dissolved in anhydrous acetonitrile. Acetyl chloride (84 mg, 1.13 mmol) and anhydrous sodium iodide (535 mg, 3.57 mmol) were …
Number of citations: 11 pubs.acs.org
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
… Ethyl 4-chloro-8-iodoquinoline-3-carboxamide was obtained following SGC (eluant: 8:1 hexanes:EtOAc) as tan powder (2.304 g, 66%): mp 81.5−82.9 C; 1 H NMR δ 1.46 (t, 3 H, J = 7.2 …
Number of citations: 61 pubs.acs.org
MM Maluleka, MJ Mphahlele… - … für Kristallographie-New …, 2019 - degruyter.com
… , 2-amino-5-bromo-3-iodoacetophenone was subjected to the Vilsmeier-Haack reaction followed by acid-mediated hydrolysis of the intermediate 6-bromo-4-chloro-8-iodoquinoline-3-…
Number of citations: 2 www.degruyter.com

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